beta-Boswellic acid
Overview
Description
Beta-Boswellic acid (BA) is a pentacyclic triterpenoid molecule derived from the gum resin of Boswellia sacra and other organisms1. It has a molecular formula of C30H48O31. BA exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, antiviral, hepatoprotective, gastroprotective, antidiabetic, antimicrobial, hemolytic, antipruritic, spasmolytic, and antithrombotic properties2.
Synthesis Analysis
The biosynthesis of BAs involves the isolation of new precursors from B. sacra resin along with α-amyrin3. The distribution of BAs significantly varies in the resin of B. sacra collected from different geographical locations3.Molecular Structure Analysis
The molecular structure of BA includes a pentacyclic triterpene, a carboxyl group, and at least one other functional group1. Alpha-boswellic acid and beta-boswellic acid, C30H48O3 both have an additional hydroxyl group4.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions of beta-Boswellic acid.Physical And Chemical Properties Analysis
Beta-Boswellic acid has a molecular weight of 456.7 g/mol1. It is a natural product found in Phellinus pomaceus, Boswellia sacra, and other organisms1.
Scientific Research Applications
Anti-Tumor and Anti-Carcinogenic Activities Beta-boswellic acid, a major compound in Boswellia serrata, has shown promising anti-carcinogenic, anti-tumor, and anti-hyperlipidemic activities. Studies have demonstrated its efficacy in inhibiting skin inflammation and tumor promotion, reducing fat pad weight, and inhibiting the formation of aberrant crypt foci in mice. Additionally, it has shown dose-dependent inhibitory effects on DNA synthesis in human leukemia cells (Huang et al., 2000).
Anti-Inflammatory Effects and Immune Modulation Boswellic acids, including beta-boswellic acid, have been found effective as anti-inflammatory agents and immune modulators. They inhibit pro-inflammatory mediators, specifically leukotrienes, by inhibiting the key enzyme of leukotriene synthesis. This property contributes to their effectiveness in treating inflammatory disorders and potentially in Chron's disease and asthma (Singh et al., 2008).
Neuroprotective and Memory Enhancement Effects Beta-boswellic acid has been studied for its protective effect against Alzheimer’s disease. It has shown to reduce tau hyperphosphorylation and enhance reelin protein expression, which may improve learning and memory. Additionally, beta-boswellic acid significantly enhances neurite outgrowth and branching, suggesting its potential benefits in neurodegenerative disorders (Dehghan Shasaltaneh et al., 2021); (Karima et al., 2010).
Cytotoxic Effects in Cancer Cells Studies have shown that beta-boswellic acid and its derivatives induce apoptosis and inhibit proliferation in various cancer cell lines, including liver cancer Hep G2 cells. The apoptotic effects are mediated through a pathway dependent on caspase-8 activation (Liu et al., 2002).
Potential in Managing Chronic Diseases Beta-boswellic acid has been implicated in the management of chronic diseases such as osteoarthritis, diabetes, asthma, and cancer. It interacts with various molecular targets, including transcription factors, kinases, enzymes, and receptors, suggesting its broad pharmacological applications (Roy et al., 2019).
Safety And Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling beta-Boswellic acid8. Use of personal protective equipment and ensuring adequate ventilation is recommended8.
Future Directions
Research on boswellic acids has shown promising potential in the treatment of various chronic diseases2. Strategies such as nanoparticle formation are being explored to improve the bioavailability and pharmacokinetic properties of boswellic acids9. In addition, boswellic acid nanoparticles have shown potential in increasing the efficiency of stem cell differentiation into dopaminergic neurons, providing a new paradigm for Parkinson’s disease cell therapy10.
properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQZFQREPIKMG-PONOSELZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057578 | |
Record name | beta-Boswellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Boswellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-Boswellic acid | |
CAS RN |
631-69-6 | |
Record name | beta-Boswellic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boswellic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Boswellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-BOSWELLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B252M1YO2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Boswellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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